4-Oxocyclohexyl methanesulfonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-oxocyclohexyl) methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFKVXDQXWKFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571829 | |
| Record name | 4-Oxocyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78847-53-7 | |
| Record name | 4-Oxocyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Architectural Importance of the Cyclohexane Scaffold
The cyclohexane (B81311) ring is a prevalent structural motif in a vast number of naturally occurring and synthetically designed molecules, including many pharmaceuticals. pharmablock.com Its significance in molecular design stems from its three-dimensional, non-planar structure, which provides a rigid scaffold that can reduce the conformational flexibility of a molecule. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. pharmablock.comnih.gov
The cyclohexane framework can act as a bioisostere for other common chemical groups. For instance, it can mimic a t-butyl group, fitting into deep hydrophilic pockets on proteins, or serve as a three-dimensional substitute for a flat phenyl ring, potentially creating more contact points with a target protein. pharmablock.com This has been a successful strategy in drug discovery, as seen in the development of various medications. pharmablock.com Furthermore, the cyclohexane motif is often more metabolically stable than other cyclic structures like furanose, a characteristic that has been leveraged in the design of antiviral drugs. pharmablock.com
The Methanesulfonate Moiety: a Superior Leaving Group
The methanesulfonate (B1217627) group (mesylate) is a highly effective leaving group in nucleophilic substitution and elimination reactions. Its effectiveness is attributed to the stability of the resulting methanesulfonate anion, which is well-stabilized by resonance. This stability makes the departure of the leaving group energetically favorable, thus facilitating the reaction.
In the broader context of leaving groups, sulfonates, including methanesulfonates, are significantly more reactive than halides and carboxylates. nih.gov The relative reactivity of common leaving groups follows the general trend: carboxylates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov This high reactivity makes methanesulfonates valuable reagents for converting alcohols into substrates that are primed for nucleophilic attack. nih.gov While even more reactive leaving groups exist, such as triflates, methanesulfonates offer a good balance of reactivity and stability for many synthetic applications. researchgate.net
The Ketone Functionality: a Hub for Chemical Transformations
The ketone group is a highly versatile functional group in organic chemistry due to the polarity of the carbonyl bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. chemistrytalk.orgnumberanalytics.com This reactivity allows for a wide range of chemical transformations, making ketones crucial intermediates in the synthesis of more complex molecules.
Key reactions involving the ketone functionality include:
Nucleophilic Addition: Ketones readily undergo addition reactions with a variety of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols. chemistrytalk.orgnumberanalytics.com
Reduction: Ketones can be reduced to secondary alcohols using various reducing agents, including sodium borohydride (B1222165) and through catalytic hydrogenation. chemistrytalk.org
Oxidation: While more resistant to oxidation than aldehydes, ketones can be cleaved under harsh conditions with strong oxidizing agents to form carboxylic acids. chemistrytalk.org
Enolization and α-Functionalization: The presence of α-hydrogens allows ketones to form enolates, which are nucleophilic and can react with various electrophiles. This enables the introduction of functional groups at the α-position, a key strategy for building molecular complexity. springernature.comresearchgate.net
The ability to transform the ketone into a variety of other functional groups underscores its strategic importance in multi-step syntheses. solubilityofthings.com
Research Directions for 4 Oxocyclohexyl Methanesulfonate
Established Synthetic Routes from Precursor Alcohols
The primary routes to 4-oxocyclohexyl methanesulfonate originate from the corresponding hydroxyl-containing precursors. These methods involve either the direct conversion of the hydroxyl group to a mesylate or the initial oxidation of a diol to introduce the ketone functionality.
Direct Mesylation of 4-Hydroxycyclohexanone (B83380) Derivatives
The most direct method for the synthesis of this compound is the mesylation of 4-hydroxycyclohexanone. This reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base to neutralize the hydrochloric acid byproduct. The hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the formation of the sulfonate ester.
A typical laboratory-scale procedure for the mesylation of an alcohol involves dissolving the alcohol in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding a base, commonly a tertiary amine like triethylamine (B128534) (TEA). Methanesulfonyl chloride is then added, and the reaction is stirred at room temperature. The use of a base is crucial to scavenge the HCl generated during the reaction, which could otherwise lead to side reactions. The reaction proceeds with the conversion of the alcohol's hydroxyl group into a much better leaving group, the mesylate, without altering the stereochemistry at the carbon atom.
Table 1: General Reaction Conditions for Mesylation of Alcohols
| Parameter | Condition |
| Reagents | Alcohol, Methanesulfonyl Chloride (MsCl) |
| Base | Triethylamine (TEA), Pyridine |
| Solvent | Dichloromethane (DCM), Toluene |
| Temperature | Room Temperature |
While specific yield data for the direct mesylation of 4-hydroxycyclohexanone is not widely published in readily available literature, the mesylation of primary and secondary alcohols is generally a high-yielding reaction.
Oxidation-Based Approaches to the Ketone Functionality
One documented method involves the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and sodium bromate (B103136) in a mixture of acetonitrile (B52724) and water. This system effectively oxidizes one of the hydroxyl groups of 1,4-cyclohexanediol (B33098) to a ketone, affording 4-hydroxycyclohexanone in high yield. For instance, a reaction using this method reported a yield of 91%. nih.gov
Another approach utilizes a 12-tungstophosphoric acid-hydrogen peroxide system for the oxidation of 1,4-cyclohexanediol. epa.gov This method can lead to the formation of 4-hydroxycyclohexanone, although over-oxidation to other products can occur. epa.gov The synthesis of 1,4-cyclohexanedione, a related compound, has also been explored through the oxidation of 1,4-cyclohexanediol using hydrogen peroxide with various catalysts, which highlights the feasibility of selective oxidation of cyclohexanediols.
Furthermore, 4-hydroxycyclohexanone can be prepared from cyclohexane-1,4-dione through reduction. mdpi.com
Table 2: Synthesis of 4-Hydroxycyclohexanone via Oxidation of 1,4-Cyclohexanediol
| Oxidizing System | Solvent | Yield | Reference |
| Cerium (IV) ammonium nitrate, Sodium bromate | Acetonitrile/Water | 91% | nih.gov |
| 12-Tungstophosphoric acid, Hydrogen peroxide | Not specified | - | epa.gov |
Convergent and Divergent Synthetic Strategies
This compound is a valuable building block in both convergent and divergent synthetic strategies due to its two distinct functional groups: a ketone and a good leaving group (mesylate).
Conversely, in a divergent synthesis , a common intermediate is used to create a library of structurally related compounds. This compound is an ideal starting point for such a strategy. The ketone can be subjected to various reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to introduce diversity at this position. Simultaneously or sequentially, the mesylate group can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides), leading to a diverse set of products from a single, readily accessible starting material.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several aspects of the synthesis of this compound can be evaluated from a green chemistry perspective.
A significant advancement in the mesylation of alcohols is the use of water as a solvent. nih.gov Traditional mesylation reactions often employ chlorinated solvents like dichloromethane, which are environmentally persistent and have associated health risks. A water-solvent method for the mesylation of primary alcohols, promoted by potassium hydroxide (B78521) and a catalytic amine, has been developed. nih.gov This approach represents a greener alternative by replacing a hazardous organic solvent with water. nih.gov
The choice of reagents in the oxidation of 1,4-cyclohexanediol also has green implications. While methods using cerium (IV) ammonium nitrate are effective, cerium is a heavy metal, and its waste requires careful handling. The use of hydrogen peroxide as an oxidant is considered a greener alternative as its only byproduct is water. Catalytic systems employing hydrogen peroxide are therefore of great interest for developing more environmentally benign processes.
Scalability and Industrial Feasibility of Preparative Methods
The industrial feasibility of producing this compound is dependent on the scalability and cost-effectiveness of the synthesis of its precursors and the mesylation step itself.
The synthesis of 4-hydroxycyclohexanone from readily available starting materials like 1,4-cyclohexanediol or cyclohexane-1,4-dione is a key consideration. The oxidation of 1,4-cyclohexanediol has been performed on a gram scale in laboratory settings. nih.gov For industrial production, factors such as the cost and handling of reagents (e.g., cerium salts vs. catalytic systems with hydrogen peroxide), reaction times, and purification methods would need to be optimized for large-scale operations.
The industrial production of methanesulfonic acid, the precursor to methanesulfonyl chloride, is well-established. This suggests that the key reagent for the mesylation step is commercially available in large quantities. The mesylation reaction itself is generally a robust and high-yielding transformation, which is favorable for industrial applications. However, the use of large volumes of organic solvents and the management of byproducts, such as triethylamine hydrochloride, are important considerations for process chemists when scaling up the synthesis. The development of greener, solvent-minimized, or solvent-free conditions, or the use of recyclable catalysts and reagents, would significantly enhance the industrial feasibility and sustainability of the process. General principles of process chemistry in the pharmaceutical industry focus on reducing waste, minimizing solvent usage, and designing efficient workup and isolation procedures to make a process scalable and cost-effective.
Nucleophilic Displacement Reactions at the Sulfonate Center
The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions because the resulting mesylate anion is highly stabilized by resonance. youtube.comperiodicchemistry.com This property makes the C-O bond of the ester susceptible to cleavage when attacked by a nucleophile. The reactivity of sulfonate esters like this compound is often compared to that of alkyl halides. youtube.comperiodicchemistry.com
The stereochemical outcome of nucleophilic substitution at the sulfonate center is a critical aspect of its reactivity profile. The process typically occurs in two stages: formation of the sulfonate ester and its subsequent displacement.
Formation of the Mesylate : The synthesis of this compound from 4-hydroxycyclohexanone and a sulfonyl chloride (like methanesulfonyl chloride) proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during this reaction; the alcohol's oxygen acts as a nucleophile attacking the sulfur atom of the sulfonyl chloride. youtube.comchemistrysteps.com
Nucleophilic Displacement (S_N2 Reaction) : When the resulting this compound is treated with a nucleophile, it typically undergoes a bimolecular nucleophilic substitution (S_N2) reaction. A key characteristic of the S_N2 mechanism is the backside attack of the nucleophile on the electrophilic carbon, which leads to a complete inversion of stereochemistry at that center. libretexts.orgyoutube.com For example, if the starting alcohol had an (R) configuration, the mesylate would also have an (R) configuration, but the final product after substitution by a nucleophile would have the (S) configuration. chemistrysteps.com This stereospecificity is highly valuable in organic synthesis for controlling the three-dimensional structure of molecules. libretexts.orglibretexts.org The entire process, from alcohol to the substituted product, results in a net inversion of configuration.
In some cases, particularly with tertiary alcohols or the use of weak nucleophiles, a unimolecular (S_N1) mechanism may occur. chemistrysteps.commsu.edu This pathway involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of inversion and retention products, often resulting in racemization. libretexts.orgyoutube.com
The rate and feasibility of nucleophilic substitution reactions involving sulfonate esters are governed by kinetic and thermodynamic factors.
Kinetics : S_N2 reactions, which are common for primary and secondary sulfonates like this compound, are bimolecular. libretexts.org This means the reaction rate is dependent on the concentration of both the substrate (the sulfonate ester) and the incoming nucleophile. msu.edulibretexts.org The rate equation is expressed as: Rate = k[R-OMs][Nu⁻]. The rate constant 'k' is influenced by the nature of the nucleophile, the solvent, and the structure of the substrate.
Thermodynamics : The methanesulfonate anion (mesylate) is a very weak base, making it an excellent leaving group. youtube.comperiodicchemistry.com Its stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. periodicchemistry.com This high stability of the leaving group makes the substitution reaction thermodynamically favorable. Studies on sulfonate ester solvolysis provide data on the energetics of these reactions.
| Reaction Type | Reactants | Solvent/Conditions | Kinetic Order | Observations | Reference |
|---|---|---|---|---|---|
| S_N2 Substitution | Alkyl Mesylate + Nucleophile | Aprotic Solvent | Second-order | Rate depends on [Alkyl Mesylate] and [Nucleophile]. Results in stereochemical inversion. | msu.edulibretexts.org |
| S_N1 Substitution | Tertiary Alkyl Mesylate | Protic Solvent | First-order | Rate depends only on [Alkyl Mesylate]. Leads to racemization. | msu.edu |
| Ester Formation | Methanesulfonic acid + Ethanol | 70 °C | - | Reversible reaction, reaching equilibrium. Forward rate constants can be measured. | enovatia.com |
| Hydrolysis | Methyl Methanesulfonate | Aqueous solution | - | The presence of water can increase the rate of hydrolysis, competing with other nucleophiles. | pqri.org |
Transformations of the Cyclohexanone (B45756) Carbonyl Group
The ketone functional group in this compound offers a separate reactive site for a variety of chemical transformations, independent of the sulfonate ester.
The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. youtube.com This leads to nucleophilic addition reactions, a fundamental process in carbonyl chemistry. youtube.com
Mechanism : The reaction can be initiated in two primary ways. Under basic or neutral conditions, a strong nucleophile directly attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then protonated, typically by adding a weak acid in a separate workup step, to yield an alcohol. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic and thus more reactive towards weaker nucleophiles. youtube.com
Examples of Nucleophiles :
Hydrides : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), which add to the ketone to form a secondary alcohol upon workup. youtube.com
Organometallics : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add to the ketone to form tertiary alcohols. youtube.comyoutube.com
Cyanide : The cyanide ion (CN⁻) can add to the ketone to form a cyanohydrin, which is a versatile intermediate in organic synthesis. youtube.com
Olefination reactions convert the carbonyl group of a ketone into a carbon-carbon double bond (an alkene). The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variant of the Wittig reaction for this purpose. organic-chemistry.orgmdpi.com
Mechanism : The HWE reaction involves the reaction of a ketone with a phosphonate (B1237965) carbanion (a stabilized ylide). organic-chemistry.org This carbanion is generated by treating a phosphonate ester with a base. The nucleophilic carbanion adds to the electrophilic carbonyl carbon of the cyclohexanone ring. The resulting intermediate rearranges and eliminates a water-soluble phosphate (B84403) byproduct to form the alkene. organic-chemistry.org
Stereoselectivity : A significant advantage of the HWE reaction is its high stereoselectivity. When used with stabilized phosphonates, it typically yields the (E)-alkene (trans) as the major product. organic-chemistry.orgharvard.edu This selectivity is a key feature that makes the HWE reaction a powerful tool in synthesis. mdpi.comnih.gov
| Reaction | Reagent | Typical Product Stereochemistry | Key Features | Reference |
|---|---|---|---|---|
| Wittig Reaction (with stabilized ylides) | Phosphonium ylide | Mainly (E)-alkene | Forms a phosphine (B1218219) oxide byproduct. | mdpi.com |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | Excellent (E)-selectivity | Byproduct is a water-soluble phosphate, simplifying purification. | organic-chemistry.orgmdpi.com |
| Still-Gennari Olefination | Electron-withdrawing phosphonates (e.g., trifluoroethyl) | Excellent (Z)-selectivity | A modification of the HWE to favor the (Z)-alkene. | nih.gov |
The carbonyl group of the ketone can be fully or partially reduced.
Reduction to Alcohols : As mentioned in section 3.2.1, ketones are readily reduced to secondary alcohols. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) can also be employed. These methods are generally chemoselective for the carbonyl group, leaving the sulfonate ester intact under mild conditions.
Reduction to Alkanes : The complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) requires more forceful conditions. Two classic named reactions for this deoxygenation are:
Wolff-Kishner Reduction : This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent. The hydrazone is converted to the alkane with the evolution of nitrogen gas. This reaction is performed under strongly basic conditions. organic-chemistry.org
Clemmensen Reduction : This reduction uses zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). It is effective for converting ketones to alkanes but is carried out under strongly acidic conditions, which could potentially hydrolyze the sulfonate ester. organic-chemistry.org
Alpha-Functionalization and Enolate Chemistry of the Ketone
The presence of protons on the carbons adjacent (alpha) to the carbonyl group allows for the formation of a nucleophilic enolate anion. researchgate.net This intermediate is central to a variety of carbon-carbon bond-forming reactions. The formation of the enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This base is favored as it quantitatively converts the ketone to its enolate, preventing side reactions associated with having both the ketone and enolate present in equilibrium. libretexts.org
Once formed, the enolate of this compound can act as a nucleophile in SN2 reactions with various electrophiles. allbiopharm.com This allows for the introduction of alkyl or acyl groups at the alpha-position of the cyclohexanone ring.
Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces a new alkyl substituent. For an effective SN2 reaction, primary or methyl halides are preferred to minimize competing elimination reactions. acs.org
Acylation: Similarly, reaction with acyl halides (e.g., acetyl chloride) or anhydrides results in the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the increased acidity of the proton between the two carbonyl groups.
The general scheme involves deprotonation to form the enolate, followed by nucleophilic attack on the electrophile.
Table 1: Hypothetical Alpha-Functionalization Reactions of this compound
| Electrophile | Reagent Name | Product Class |
| CH₃I | Iodomethane | α-Methylated Ketone |
| PhCH₂Br | Benzyl Bromide | α-Benzylated Ketone |
| CH₃COCl | Acetyl Chloride | β-Diketone |
| (CH₃CO)₂O | Acetic Anhydride | β-Diketone |
This table represents potential reactions based on established principles of enolate chemistry.
The alpha-position of the ketone can be halogenated under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the ketone equilibrates with its enol form. The enol, being electron-rich, acts as the nucleophile and attacks the halogen (Br₂, Cl₂). masterorganicchemistry.com This method is generally effective for monohalogenation because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation. pressbooks.pub
Base-Promoted Halogenation: In basic media (e.g., NaOH), an enolate is formed, which then attacks the halogen. This process is typically described as base-promoted rather than catalyzed because the base is consumed. youtube.com A significant challenge with this method is controlling the reaction to a single substitution. The product, an α-halo ketone, has more acidic remaining alpha-protons due to the inductive effect of the halogen, leading to rapid subsequent halogenations. pressbooks.pub
Following halogenation, the resulting α-halo ketone can undergo an elimination reaction upon treatment with a base to yield an α,β-unsaturated ketone. This is a common strategy for introducing a double bond into the ring adjacent to the carbonyl group. nih.gov
Detailed Mechanistic Elucidations for Key Transformations
Mechanism of Enolate Alkylation:
Enolate Formation: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) abstracts a proton from one of the α-carbons (C2 or C6) of this compound. This creates a resonance-stabilized enolate anion, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.
Nucleophilic Attack: The enolate, which is nucleophilic at the carbon, attacks an electrophilic alkyl halide (R-X) in an SN2 fashion.
Product Formation: The attack displaces the halide leaving group, forming a new carbon-carbon bond at the α-position and regenerating the ketone carbonyl.
Mechanism of Acid-Catalyzed Alpha-Halogenation:
Carbonyl Protonation: A Brønsted acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Enol Formation: A weak base (like the conjugate base of the acid catalyst or the solvent) removes an alpha-proton, leading to the formation of a neutral enol intermediate. This is typically the rate-determining step. libretexts.org
Nucleophilic Attack on Halogen: The electron-rich double bond of the enol attacks a diatomic halogen molecule (e.g., Br₂). This forms a new carbon-halogen bond and creates a resonance-stabilized oxonium ion intermediate.
Deprotonation: The base deprotonates the carbonyl oxygen to regenerate the acid catalyst and yield the final α-halo ketone product.
Construction of Complex Polycyclic and Spiro Systems
The synthesis of spirocyclic and polycyclic systems often relies on intramolecular reactions of bifunctional precursors. nih.gov this compound is, in principle, well-suited for such transformations. For instance, conversion of the ketone to an enolate, followed by an intramolecular nucleophilic attack on the carbon bearing the mesylate, could theoretically lead to the formation of a bicyclo[2.2.2]octanone skeleton. However, specific examples of this transformation using this compound are not readily found in the literature.
Similarly, the generation of spiro systems could be envisioned through a two-step process where a nucleophile is first added to the ketone, and a subsequent intramolecular cyclization is triggered. For example, a reaction with a dithiol could form a dithioketal, with one of the sulfur nucleophiles then displacing the mesylate to form a spiro-thioether. While plausible, documented instances of this specific sequence with this compound are not available.
Synthesis of Biologically Relevant Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen and oxygen-containing rings being particularly prevalent in pharmaceuticals. nih.gov
The synthesis of nitrogen-containing heterocycles often involves the reaction of amines with electrophilic precursors. mdpi.commdpi.com this compound could serve as a dielectrophile for the construction of such scaffolds. For example, a primary amine could undergo reductive amination at the ketone position, followed by an intramolecular N-alkylation to displace the mesylate, yielding a piperidine (B6355638) derivative.
The construction of azabicyclic scaffolds could be achieved through a similar strategy. For instance, reaction with a suitable amino alcohol could lead to the formation of an intermediate that, upon cyclization, generates a bicyclic ether containing a nitrogen atom. Despite the logical synthetic pathways, specific literature examples detailing the use of this compound for the synthesis of pyrrolidines, piperidines, or azabicyclic scaffolds are not prominent.
The synthesis of oxygen-containing heterocycles can be accomplished through various methods, including intramolecular Williamson ether synthesis. nih.govresearchgate.net In theory, reduction of the ketone in this compound to a hydroxyl group would generate a precursor ripe for intramolecular cyclization. Treatment of this 4-hydroxycyclohexyl methanesulfonate with a base would be expected to yield 1,4-epoxycyclohexane (an oxabicyclo[2.2.2]octane system). This represents a plausible, albeit not widely documented, application of this compound in the synthesis of oxygen-containing heterocycles.
Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs) and Probes
A precursor is a compound that is used in the synthesis of another compound, often an active pharmaceutical ingredient (API). ravimiamet.eeunodc.org The utility of a building block like this compound in medicinal chemistry would depend on its efficiency in constructing key intermediates for targeted APIs.
Ketamine and its analogs are characterized by a cyclohexanone ring bearing an amino group and an aryl substituent. The synthesis of these compounds often involves the reaction of a cyclohexanone derivative with an organometallic reagent and subsequent manipulation of a nitrogen-containing functional group. While this compound contains the core cyclohexanone ring, its direct application in the synthesis of known ketamine analogs is not described in the available literature. Synthetic routes to these molecules typically employ different starting materials and strategies.
Modern antimalarial drug discovery has focused on peroxide-containing compounds like the 1,2,4-trioxolanes (ozonides) and tetraoxanes. nih.gov The synthesis of these molecules often involves the photooxidation of suitable precursors or the reaction of carbonyl compounds with hydroperoxides. While cyclohexanone derivatives can be precursors to such compounds, there is no specific mention in the scientific literature of this compound being used for the synthesis of antimalarial ozonides or tetraoxanes. The presence of the sulfonate leaving group would likely complicate the peroxide-forming reactions.
Development of Cyclooxygenase-II (COX-II) Inhibitor Scaffolds
Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. Selective COX-2 inhibitors are characterized by specific structural features that allow them to bind to a secondary pocket in the COX-2 enzyme, which is not present in the COX-1 isoform. This selectivity is often achieved by incorporating specific moieties, such as a phenyl sulfonamide group. nih.gov
Common scaffolds for selective COX-2 inhibitors include diarylheterocycles like pyrazole (B372694) (as seen in Celecoxib) and oxindole (B195798) structures. youtube.comscielo.org.mx The synthesis of these inhibitors often involves the construction of these core heterocyclic systems, followed by functionalization. For instance, some synthetic strategies involve the reaction of aryl azides with acetylacetone (B45752) to form key triazole intermediates or the use of Suzuki coupling reactions to create diaryl systems. nih.govnih.gov While the cyclohexanone framework is a core structure in many biologically active molecules, the direct application of this compound as a primary building block for mainstream COX-2 inhibitor scaffolds is not prominently documented in recent literature. The focus remains on scaffolds that possess the specific electronic and steric properties, like the sulfonamide group, to achieve high selectivity. nih.govnih.gov
Preparation of Nociceptin Opioid Peptide (NOP) Receptor Ligands
The Nociceptin/Orphanin FQ (N/OFQ) system and its receptor (NOP) represent a distinct branch of the opioid receptor family and are a target for novel analgesics and other therapeutics. nih.gov Ligands for the NOP receptor can be peptide-based, derived from the endogenous ligand N/OFQ, or small molecules. chemicalbook.com
The structure of the NOP receptor has been elucidated, showing a ligand-binding pocket contained within the transmembrane helices. nih.govnih.gov Small-molecule antagonists, such as Banyu Compound-24 (C-24), have been co-crystallized with the receptor, revealing key interactions. nih.govnih.gov These interactions often involve aromatic rings and specific hydrogen bonds. Synthetic efforts in this area have focused on modifications of the N/OFQ peptide sequence to create mixed NOP/mu-opioid agonists or the development of non-peptide small molecules. chemicalbook.com Although cyclic scaffolds are common in medicinal chemistry, the specific use of this compound in the documented synthesis of NOP receptor ligands has not been identified in the reviewed literature.
Pathways to Antipsychotic Drug Cariprazine
The utility of the 4-oxocyclohexyl framework is clearly demonstrated in the synthesis of the antipsychotic drug Cariprazine. Cariprazine features a critical trans-4-substituted cyclohexane-1-amine structural element. researchgate.net The synthesis of this key fragment often begins with a 4-oxocyclohexanone derivative, highlighting the importance of this building block.
One commercial-scale synthesis starts from N-(4-oxocyclohexyl) acetamide. This ketone is subjected to a series of reactions to build the final molecule, as detailed below. researchgate.net The ketone functionality allows for the introduction of the acetic acid side chain, while the original 4-position is later converted to the required amine and urea (B33335) moiety. The trans stereochemistry is crucial for the drug's activity and is carefully controlled during the synthesis. researchgate.netresearchgate.net
Table 1: Synthetic Steps in a Pathway to Cariprazine from a 4-Oxocyclohexanone Derivative researchgate.net
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1 | N-(4-oxocyclohexyl) acetamide | Wittig-Horner Reagents | Alkene intermediate | Introduction of the two-carbon side chain. |
| 2 | Alkene intermediate | Reduction catalyst (e.g., H₂) | Saturated ester | Reduction of the double bond. |
| 3 | Saturated ester | Acid/Base Hydrolysis | Carboxylic acid | Conversion of the ester to a carboxylic acid. |
| 4 | Carboxylic acid | Weinreb amide formation | Weinreb amide | Activation of the carboxylic acid for subsequent steps. |
| 5 | Weinreb amide | Reducing agent | Aldehyde | Reduction to the key aldehyde intermediate. |
| 6 | Aldehyde | 1-(2,3-dichlorophenyl)piperazine | Cariprazine | Reductive amination to form the final product. |
This interactive table summarizes key transformations in the synthesis of Cariprazine.
This synthetic route underscores the value of the 4-oxocyclohexyl core as a foundational scaffold for building the complex architecture of Cariprazine.
Stereoselective and Enantioselective Synthesis Facilitated by this compound Derivatives
The rigid, predictable conformation of the cyclohexane ring makes its derivatives, like this compound, excellent substrates for stereocontrolled reactions.
Diastereoselective Control in Functionalization
The presence of substituents on a cyclohexanone ring profoundly influences the stereochemical outcome of reactions at other positions. The substituents can direct incoming reagents to attack from the less hindered face of the ring, leading to the preferential formation of one diastereomer. This principle is widely used in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is essential.
Asymmetric Transformations and Chiral Auxiliary Strategies
4-Substituted cyclohexanones are valuable prochiral substrates for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. The C4-substituent breaks the symmetry of the molecule, enabling chiral catalysts or reagents to differentiate between the two enantiotopic faces of the ketone or adjacent positions.
Recent research has demonstrated several powerful strategies:
Desymmetrizing Ring Expansion: A chiral boron Lewis acid has been used to catalyze the asymmetric ring expansion of 4-substituted cyclohexanones with diazomethylphosphonates. This method yields chiral seven-membered ring β-ketophosphonates with good yields and high enantiomeric excess (up to 86% ee). rsc.org
Enzymatic Desymmetrization: Ene-reductases have been employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic hydrogenation generates valuable chiral 4,4-disubstituted 2-cyclohexenones, which contain a quaternary stereocenter, with outstanding enantioselectivities (often >99% ee). acs.orgnih.gov
Table 2: Examples of Asymmetric Synthesis using 4-Substituted Cyclohexanone Scaffolds
| Reaction Type | Substrate Type | Catalyst/Method | Product Type | Reported Enantiomeric Excess (ee) | Reference |
| Asymmetric Ring Expansion | 4-Substituted Cyclohexanone | Chiral Boron Lewis Acid | Chiral β-Ketophosphonate | Up to 86% | rsc.org |
| Desymmetrizing Hydrogenation | 4,4-Disubstituted Cyclohexadienone | Ene-reductase (YqjM) | Chiral 4,4-Disubstituted Cyclohexenone | >99% | acs.orgnih.gov |
| Asymmetric Michael Addition | 4,4-Disubstituted Cyclohexadienone | Chiral Amine-Thiourea Catalyst | Chiral Congested Cyclohexenone | High | rsc.org |
This interactive table showcases modern methods for generating chiral molecules from cyclohexanone-based starting materials.
These examples highlight the synthetic potential of the 4-substituted cyclohexanone scaffold as a precursor to valuable, enantiomerically enriched building blocks for complex molecule synthesis.
Spectroscopic Characterization Methodologies for 4 Oxocyclohexyl Methanesulfonate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering a window into the chemical environment of individual atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-oxocyclohexyl methanesulfonate (B1217627), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the cyclohexanone (B45756) ring and the methanesulfonyl group.
The protons on the cyclohexane (B81311) ring would appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing ketone and methanesulfonate groups. The methoxy (B1213986) protons of the methanesulfonate group would typically appear as a sharp singlet, with a chemical shift influenced by the electronegativity of the adjacent sulfur and oxygen atoms.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl Protons (α to C=O) | ~2.2 - 2.6 | Multiplet |
| Cyclohexyl Protons (β to C=O) | ~1.8 - 2.2 | Multiplet |
| Methine Proton (CH-OMs) | ~4.5 - 5.0 | Multiplet |
| Methanesulfonate Protons (CH₃) | ~3.0 | Singlet |
This table presents predicted ¹H NMR chemical shifts for 4-oxocyclohexyl methanesulfonate based on typical values for similar functional groups.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ketone is characteristically found at a very downfield chemical shift, typically in the range of 200-220 ppm. The carbon atom attached to the methanesulfonate group will also be significantly deshielded. The remaining methylene (B1212753) carbons of the cyclohexane ring will appear at higher field strengths. The methyl carbon of the methanesulfonate group will have a characteristic chemical shift as well. rsc.org
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~208 |
| Methine Carbon (CH-OMs) | ~80 |
| Methylene Carbons (α to C=O) | ~37 |
| Methylene Carbon (β to C=O) | ~27 |
| Methanesulfonate Carbon (CH₃) | ~38 |
This table presents predicted ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups. rsc.org
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comprinceton.edusdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the cyclohexane ring, helping to trace the connectivity of the ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. researchgate.net For instance, the proton signal of the methine group attached to the methanesulfonate would show a cross-peak with its corresponding carbon signal. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight. The minimal fragmentation observed with this technique is advantageous for accurately identifying the molecular ion.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com While derivatization might be necessary to increase the volatility of this compound for GC analysis, GC-MS provides valuable information about the compound's purity and fragmentation pattern upon electron impact (EI) ionization. The resulting mass spectrum will show a characteristic pattern of fragment ions, which can be interpreted to deduce the structure of the molecule. For instance, the loss of the methanesulfonate group or fragments from the cyclohexane ring would be expected.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is exceptionally useful for identifying and quantifying compounds in complex mixtures. For the analysis of this compound, LC-MS provides crucial information on molecular weight and structure.
In a typical LC-MS analysis, the compound is first separated on a chromatographic column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like methanesulfonates, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.
While specific experimental data for this compound is not widely published, analysis of analogous compounds such as methyl methanesulfonate (MMS) provides insight into the expected behavior. For MMS, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 111.011. nih.gov The fragmentation of this ion provides structural information. For this compound (molecular weight: 192.24 g/mol ), the expected protonated molecule [M+H]⁺ would be observed at m/z 193.
The fragmentation pattern (MS/MS) would likely involve the neutral loss of methanesulfonic acid (CH₃SO₃H, 96 g/mol ) or cleavage of the cyclohexyl ring, providing confirmatory structural data.
Table 1: Predicted LC-MS Ions for this compound
| Ion Description | Predicted m/z | Analysis Mode |
| Protonated Molecule [M+H]⁺ | 193.06 | ESI Positive |
| Sodium Adduct [M+Na]⁺ | 215.04 | ESI Positive |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. By measuring mass with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound (C₇H₁₂O₄S), HRMS provides the high-accuracy mass of the molecular ions, confirming its elemental makeup. This technique is critical for verifying the identity of a newly synthesized compound or for identifying unknown impurities. An instrument such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer is used for this purpose. researchgate.net
Table 2: Calculated HRMS Data for this compound
| Species | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₇H₁₃O₄S⁺ | 193.05345 |
| [M+Na]⁺ | C₇H₁₂O₄SNa⁺ | 215.03539 |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).
The IR spectrum of this compound is expected to show strong, characteristic absorptions for both the ketone (C=O) and the methanesulfonate (-OSO₂CH₃) groups. Analysis of related compounds like methanesulfonic acid shows characteristic peaks for the sulfonate group. The C=O stretch for a six-membered ring ketone is also well-established.
Key expected vibrational frequencies include:
C=O Stretch: A strong, sharp absorption corresponding to the ketone functional group.
S=O Asymmetric & Symmetric Stretch: Two strong absorptions characteristic of the sulfonate ester.
C-O Stretch: A strong absorption from the ester C-O bond.
C-S Stretch: An absorption related to the carbon-sulfur bond of the mesyl group.
C-H Stretch: Absorptions corresponding to the sp³ hybridized C-H bonds of the cyclohexane ring and the methyl group.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1750 - 1680 | Strong, Sharp |
| S=O (Sulfonate) | Asymmetric Stretch | ~1350 | Strong |
| S=O (Sulfonate) | Symmetric Stretch | ~1175 | Strong |
| C-O (Ester) | Stretch | 1000 - 950 | Strong |
| C-S (Mesyl) | Stretch | 780 - 760 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is most sensitive for molecules containing chromophores, which are typically unsaturated systems or atoms with non-bonding electrons.
The methanesulfonate group itself does not possess a strong chromophore and does not absorb significantly in the standard UV-Vis range (200-800 nm). However, the ketone functional group in this compound contains non-bonding electrons (on the oxygen atom) and a π-system (the C=O double bond). This allows for a weak electronic transition known as the n→π* (n-to-pi-star) transition. This absorption is typically weak (low molar absorptivity) and occurs in the UV region.
For simple aliphatic ketones like cyclohexanone, this transition is observed around 280-300 nm. Therefore, a weak absorption in this region would be expected for this compound. While not ideal for quantification due to its low intensity, this absorption can be a useful diagnostic feature. For quantitative analysis using UV detection in chromatography, derivatization with a UV-active agent is often required.
Table 4: Expected UV-Vis Absorption for this compound
| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| C=O (Ketone) | n→π* | 280 - 300 | Low (<100 M⁻¹cm⁻¹) |
Chromatographic Techniques for Purity, Separation, and Quantification
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity determination and quantification in the pharmaceutical and chemical industries. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.
A typical HPLC method would involve:
Column: A C18 or C8 bonded silica (B1680970) column, which provides a non-polar stationary phase.
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A buffer, such as ammonium (B1175870) acetate, may be added to control the pH and improve peak shape.
Detection: As discussed in the UV-Vis section, the ketone chromophore provides only weak UV absorbance. For sensitive quantification, a detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be highly effective. Alternatively, derivatization to attach a UV-active moiety can be performed.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
The principles of the HPLC method described above are directly transferable to UPLC. A UPLC method for this compound would use a sub-2 µm C18 column and a faster gradient at a higher flow rate, enabled by a specialized UPLC system capable of handling the higher backpressures. The improved peak resolution makes UPLC particularly advantageous for separating closely related impurities from the main compound, leading to more accurate purity assessments.
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC analysis allows for the assessment of its purity, quantification in a mixture, and identification of related impurities. The compound's volatility is sufficient for GC analysis, although its polarity, stemming from the ketone and methanesulfonate groups, requires careful selection of chromatographic conditions to achieve optimal separation and peak shape.
Methodologies for analyzing related structures, such as cyclohexanone and various alkyl methanesulfonates, provide a strong basis for establishing a robust GC method. nih.govdnacih.comcpu.edu.cn A flame ionization detector (FID) is commonly employed due to its excellent response to hydrocarbon-containing compounds. dnacih.com For enhanced sensitivity and structural confirmation, a mass spectrometer (MS) detector is invaluable, allowing for the determination of the compound's mass-to-charge ratio and fragmentation pattern. cpu.edu.cnd-nb.info
The choice of the GC column is critical. A mid-polarity column is often suitable for balancing the interactions with the polar functional groups and the non-polar cyclohexane ring. Columns such as those with a (5%-phenyl)-methylpolysiloxane stationary phase or more polar polyethylene (B3416737) glycol (wax-type) phases can be effective. dnacih.com Method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation from potential reactants like cyclohexanol (B46403) or related byproducts. nih.gov
Research Findings: Published methods for cyclohexanone, the parent ketone of the target compound, detail capillary GC procedures for its determination. nih.gov For instance, a study on leachable cyclohexanone from medical tubing utilized a specific capillary column with recoveries ranging from 99.0% to 106% depending on the concentration. nih.gov Another evaluated method for airborne cyclohexanone used a packed column (20% SP2100, 0.1% CW 1500 on 100/120 Supelcoport) and an FID, demonstrating high reproducibility. dnacih.com Furthermore, GC-MS methods have been established for the trace analysis of genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which are structurally related to the sulfonate ester portion of the target molecule. cpu.edu.cnd-nb.info These methods often use high-polarity capillary columns and selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for high sensitivity and specificity. d-nb.info
Based on these established methods for its constituent functional parts, a hypothetical set of GC parameters for the analysis of this compound can be proposed.
Table 1: Proposed Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale/Reference |
| GC System | Gas Chromatograph with FID or MS detector | FID for general quantification, MS for identification and high-sensitivity trace analysis. dnacih.comcpu.edu.cn |
| Column | Mid-to-high polarity capillary column (e.g., DB-WAX, HP-1MS, or similar) 30 m x 0.25 mm, 0.25 µm film thickness | Balances interaction with the ketone and mesylate groups. Similar columns are used for cyclohexanone and alkyl methanesulfonates. dnacih.comcpu.edu.cn |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC-FID and GC-MS. dnacih.com |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min | A temperature ramp is necessary to elute the semi-volatile compound effectively while separating it from potential impurities. |
| Detector Temp | FID: 280 °C, MS Transfer Line: 260 °C | Prevents condensation of the analyte in the detector. |
| Injection Mode | Split/Splitless (1 µL injection volume) | Split mode for concentrated samples, splitless for trace analysis. |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized chemical compound. By precisely measuring the mass percentages of the constituent elements (carbon, hydrogen, oxygen, sulfur), it provides definitive confirmation of a molecule's atomic composition. For this compound, this analysis is crucial to confirm that the desired molecular structure has been successfully synthesized and purified.
The theoretical elemental composition is calculated from the molecular formula, C₇H₁₂O₄S. The analysis compares the experimentally determined weight percentages of C, H, and S with these theoretical values. A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, validates the compound's elemental integrity and purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 43.73% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.30% |
| Oxygen | O | 15.999 | 4 | 63.996 | 33.31% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.69% |
| Total | 192.229 | 100.00% |
Derivatization Strategies for Enhanced Spectroscopic Detection and Separation
While this compound can be analyzed directly, chemical derivatization is a powerful strategy employed to enhance analytical performance, particularly for trace-level detection or when dealing with complex matrices. gcms.cz Derivatization modifies a specific functional group in the analyte to create a new compound (a derivative) with improved properties for chromatography and detection. chemcoplus.co.jp For this compound, the primary target for derivatization is the carbonyl (ketone) functional group.
The main goals of derivatizing the ketone group are:
Increased Volatility and Thermal Stability: For GC analysis, converting the polar ketone into a less polar, more volatile derivative can improve peak shape and reduce retention times. nih.gov
Enhanced Detector Response: Introducing specific moieties, such as those containing fluorine atoms or extensive conjugation, can dramatically increase the response of detectors like the electron capture detector (ECD) or a UV-Vis spectrophotometer. nih.govresearchgate.net
Improved Chromatographic Separation: Derivatization can alter the analyte's properties sufficiently to resolve it from interfering compounds in the sample matrix. researchgate.net
Research Findings: A variety of reagents are available for the derivatization of ketones. Oximation, the reaction with an alkoxyamine such as O-methylhydroxylamine or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is a common and effective method. researchgate.netresearchgate.net The resulting oxime derivatives are more stable and often exhibit better chromatographic behavior. nih.gov PFBHA is particularly useful for trace analysis as the pentafluorobenzyl group provides a very strong signal in an ECD. researchgate.net
Another widely used class of reagents is hydrazines, such as 2-nitrophenylhydrazine (B1229437) (2-NPH) or Girard's reagents. nih.govacs.org These react with the ketone to form hydrazone derivatives, which are often highly colored or UV-active, making them ideal for HPLC-UV analysis. nih.gov Girard's reagents introduce a quaternary ammonium group, creating a charged derivative that can be selectively extracted and concentrated, which is a significant advantage when profiling carbonyl compounds in complex biological samples. researchgate.netacs.org
Table 3: Derivatization Strategies for the Ketone Group in this compound
| Derivatization Reagent | Abbreviation | Target Group | Derivative Formed | Analytical Advantage | Reference(s) |
| O-methylhydroxylamine hydrochloride | MHA | Ketone | Methoxyoxime | Increases volatility and stability for GC-MS analysis. nih.govresearchgate.net | nih.govresearchgate.net |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | Ketone | PFB-Oxime | Creates a derivative with a very high response on an Electron Capture Detector (ECD), enabling ultra-trace analysis. researchgate.net | researchgate.net |
| 2-Nitrophenylhydrazine | 2-NPH | Ketone | Hydrazone | Forms a UV-active derivative, suitable for sensitive detection by HPLC-UV or LC-MS. nih.gov | nih.gov |
| Girard's Reagent T | GRT | Ketone | Hydrazone | Introduces a permanent positive charge, allowing for selective enrichment and improved ionization for LC-MS. researchgate.netacs.org | researchgate.netacs.org |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Ketone (Enol) | TBDMS Enol Ether | A silylation reagent that can derivatize the enol form of the ketone, creating a stable and volatile TMS derivative for GC-MS. chemcoplus.co.jp | chemcoplus.co.jp |
Computational and Theoretical Studies on 4 Oxocyclohexyl Methanesulfonate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to elucidating the electronic properties and energetics of 4-Oxocyclohexyl methanesulfonate (B1217627). These methods, varying in their level of theory and computational cost, offer a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules like 4-Oxocyclohexyl methanesulfonate. DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties.
Key research findings from DFT studies on analogous substituted cyclohexanones reveal significant insights into the electronic environment of this compound. The presence of the electron-withdrawing carbonyl group (C=O) and the methanesulfonate (-OMs) group substantially influences the electron distribution within the cyclohexane (B81311) ring. DFT calculations can precisely map the molecular electrostatic potential (MEP), highlighting regions of positive and negative potential and thus predicting sites susceptible to nucleophilic or electrophilic attack.
Furthermore, DFT is instrumental in calculating the energies of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and stability. For this compound, the LUMO is expected to be localized around the carbonyl carbon, indicating its electrophilic nature.
Energetic calculations using DFT allow for the determination of the relative stabilities of different conformers. By optimizing the geometry of each conformer, DFT can provide accurate energy differences, which are crucial for understanding the conformational equilibrium of the molecule.
| Calculated Property | Significance for this compound |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions, predicting reactivity. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. |
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |
| Relative Conformer Energies | Determines the most stable conformation and the energy barriers between them. |
Molecular Modeling and Conformational Analysis of Cyclohexane Rings
The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between different spatial arrangements known as conformations. Molecular modeling techniques are indispensable for exploring this conformational landscape.
Characterization of Conformational Isomers (e.g., Chair, Boat, Twist-Boat)
The cyclohexane ring can adopt several conformations to relieve ring strain. The most significant of these are the chair, boat, and twist-boat conformations.
Chair Conformation: This is the most stable conformation of cyclohexane, as it minimizes both angle strain (all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). For this compound, the chair conformation is the ground state.
Boat Conformation: This is a higher-energy conformation due to significant torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens.
Twist-Boat Conformation: This conformation is intermediate in energy between the chair and boat forms. It is more stable than the boat conformation as it relieves some of the torsional and steric strain.
The interconversion between these conformations, known as ring flipping, is a continuous process at room temperature.
| Conformation | Relative Energy (approx. kcal/mol) | Key Strain Features |
| Chair | 0 | Minimal angle and torsional strain |
| Twist-Boat | 5.5 | Reduced torsional and steric strain compared to boat |
| Boat | 6.9 | Significant torsional and flagpole steric strain |
Energetic Landscapes and Conformational Free Energies
The energetic landscape of this compound describes the potential energy of the molecule as a function of its conformational coordinates. Computational methods can map this landscape, identifying the energy minima corresponding to stable conformers and the transition states that represent the energy barriers for interconversion.
The conformational free energy (ΔG) determines the relative populations of different conformers at equilibrium. This value takes into account both the enthalpy (ΔH), which is related to the steric and electronic energies calculated by quantum mechanics, and the entropy (ΔS) of each conformation. For substituted cyclohexanes, the chair conformation with the substituent in the equatorial position is generally favored due to lower steric hindrance.
Influence of Substituents on Ring Conformation
The presence of the oxo (=O) and methanesulfonate (-OMs) groups at the C1 and C4 positions of the cyclohexane ring has a profound impact on its conformational preference.
In a monosubstituted cyclohexane, a bulky substituent prefers the equatorial position to avoid 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. nih.gov
For this compound, the key consideration is the orientation of the methanesulfonate group. The molecule can exist in two primary chair conformations: one with the methanesulfonate group in the axial position and one with it in the equatorial position.
Equatorial Conformer: The methanesulfonate group points away from the ring, minimizing steric interactions. This is generally the more stable conformation.
Axial Conformer: The methanesulfonate group is parallel to the principal axis of the ring, leading to 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. This conformation is higher in energy.
| Substituent Position | Relative Stability | Primary Reason for Stability/Instability |
| Equatorial | More Stable | Avoidance of 1,3-diaxial interactions |
| Axial | Less Stable | Presence of 1,3-diaxial steric strain |
Mechanistic Insights from Computational Simulations
Extensive searches for computational studies on this compound did not yield specific research detailing its reaction mechanisms through simulations. General methodologies for computational chemistry are well-established, but their application to this particular compound is not documented in the available literature.
Transition State Characterization and Reaction Pathway Elucidation
No specific studies detailing the transition state characterization or the elucidation of reaction pathways for this compound were found. While the compound is expected to undergo reactions typical of ketones and mesylates, such as nucleophilic substitution or elimination, computational models detailing the energetic profiles and geometries of the transition states for these specific reactions are not available in the reviewed literature.
Prediction of Reactivity and Selectivity (e.g., Diastereoselectivity, Enantioselectivity)
There is a lack of published research focused on the computational prediction of reactivity and selectivity for this compound. Theoretical studies are instrumental in predicting how the oxo group and the methanesulfonate group influence the stereochemical outcome of reactions. However, specific computational models predicting diastereoselectivity or enantioselectivity in reactions involving this compound have not been reported.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While computational methods for predicting spectroscopic properties are widely used, specific data for this compound is not present in the surveyed scientific literature.
Modern computational techniques, such as Density Functional Theory (DFT), are capable of predicting NMR chemical shifts and vibrational frequencies with a high degree of accuracy. For instance, machine learning models can now predict 1H and 13C NMR chemical shifts with mean absolute errors (MAEs) as low as 0.165 ppm and 2.05 ppm, respectively. arxiv.org These predictions are refined by considering factors like solvent effects and conformational dynamics. arxiv.orgnih.gov Similarly, computational models can simulate vibrational frequencies, though the accuracy can be significantly improved by accounting for intermolecular interactions in the solid state. mdpi.com
Despite the availability of these powerful tools, a dedicated computational study predicting the NMR and vibrational spectra of this compound has not been published.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No literature was found describing molecular dynamics simulations specifically targeting this compound. MD simulations are a powerful tool for understanding the conformational dynamics of molecules, including how different functional groups move and interact over time. For other molecules, MD simulations have been used to sample different conformations to improve the accuracy of predicted properties like NMR chemical shifts. nih.govbiorxiv.org Such studies for this compound would provide valuable insight into its flexibility and the interplay between the cyclohexane ring puckering and the orientation of the methanesulfonate group, but this research has yet to be reported.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-oxocyclohexyl methanesulfonate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, cyclohexanol derivatives react with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions like hydrolysis. Yields typically range from 60–85% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the methanesulfonate group via characteristic downfield shifts (e.g., H NMR: δ ~3.0 ppm for CHSO; C NMR: δ ~39 ppm for CHSO) .
- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak matching the calculated mass (e.g., m/z 222.1 for CHOS) .
- X-ray Crystallography : For crystalline derivatives, resolve bond lengths and angles to confirm stereochemistry .
Q. What solvent systems are optimal for isolating this compound, and how does polarity affect purification?
- Methodological Answer : Medium-polarity solvents (e.g., ethyl acetate/hexane mixtures) are ideal for column chromatography. High-polarity solvents (e.g., methanol) may dissolve the compound but risk co-eluting impurities. TLC (R ~0.3–0.5 in 1:1 hexane/ethyl acetate) aids in monitoring purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Cross-validate data using:
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Kinetic Studies : Compare IC values under varied pH/temperature to assess stability-activity relationships .
- Orthogonal Assays : Use fluorescence polarization and SPR to confirm binding affinities, reducing false positives from assay-specific artifacts .
Q. What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?
- Methodological Answer : The compound may hydrolyze in aqueous media (e.g., PBS buffer, pH 7.4) via cleavage of the sulfonate ester bond. Stability assays at 37°C show ~30% degradation over 24 hours. Strategies include:
- Prodrug Design : Modify the cyclohexyl ring with protective groups (e.g., acetyl or benzyl) to slow hydrolysis .
- Lyophilization : Store in lyophilized form and reconstitute in anhydrous DMSO immediately before use .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing oxo group at C4 increases electrophilicity at the adjacent carbon, enhancing reactivity toward nucleophiles (e.g., amines, alkoxides). Density Functional Theory (DFT) calculations reveal a lower activation energy (~15 kcal/mol) for SN2 pathways compared to non-oxo analogs . Experimental validation via kinetic isotope effects (KIEs) can further elucidate the mechanism .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent reagent purity (e.g., MsCl >98%), anhydrous conditions, and inert atmosphere .
- Byproduct Identification : Use LC-MS to detect side products (e.g., cyclohexene derivatives from elimination) .
- Statistical Analysis : Apply ANOVA to compare yields across labs, accounting for variables like humidity or stirring rate .
Application-Oriented Questions
Q. How can this compound be utilized in prodrug design for targeted drug delivery?
- Methodological Answer : The sulfonate group serves as a cleavable linker. Conjugate therapeutics (e.g., anticancer agents) via the cyclohexyl oxo group. Enzymatic cleavage in vivo (e.g., esterases) releases the active drug. In vitro studies using HepG2 cells show a 2–3× increase in cytotoxicity compared to non-conjugated analogs .
Safety and Handling
Q. What are the mutagenic risks associated with this compound, and how can labs mitigate exposure?
- Methodological Answer : While direct data are limited, structural analogs (e.g., ethyl methanesulfonate) are known mutagens . Use PPE (gloves, goggles) and work in fume hoods. Decontaminate spills with 10% sodium bicarbonate solution to neutralize reactive sulfonate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
